molecular formula C6H10O B14746409 3-Methyl-2,4-pentadien-1-ol CAS No. 1572-08-3

3-Methyl-2,4-pentadien-1-ol

Cat. No.: B14746409
CAS No.: 1572-08-3
M. Wt: 98.14 g/mol
InChI Key: MOBKGOLFIBXIOP-GQCTYLIASA-N
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Description

3-Methyl-2,4-pentadien-1-ol (C₆H₁₀O, molecular weight: 98.14 g/mol) is an unsaturated alcohol characterized by a conjugated diene system (double bonds at positions 2 and 4) and a hydroxyl group at position 1. Its structure includes a methyl substituent on carbon 3 (). It is listed in supplier catalogs (), and deuterated derivatives (e.g., 5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol) are marketed for research purposes .

Properties

CAS No.

1572-08-3

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(2E)-3-methylpenta-2,4-dien-1-ol

InChI

InChI=1S/C6H10O/c1-3-6(2)4-5-7/h3-4,7H,1,5H2,2H3/b6-4+

InChI Key

MOBKGOLFIBXIOP-GQCTYLIASA-N

Isomeric SMILES

C/C(=C\CO)/C=C

Canonical SMILES

CC(=CCO)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2,4-pentadien-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2,4-pentadien-1-al with a reducing agent such as sodium borohydride (NaBH4) under mild conditions. This reduction process converts the aldehyde group to a hydroxyl group, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-methyl-2,4-pentadien-1-al using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2,4-pentadien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-methyl-2,4-pentadien-1-al using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to 3-methylpentane-1-ol using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-methyl-2,4-pentadien-1-chloride.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 3-Methyl-2,4-pentadien-1-al.

    Reduction: 3-Methylpentane-1-ol.

    Substitution: 3-Methyl-2,4-pentadien-1-chloride.

Scientific Research Applications

3-Methyl-2,4-pentadien-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-pentadien-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s hydroxyl group plays a crucial role in these interactions, allowing it to donate hydrogen atoms and neutralize reactive oxygen species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-Methyl-2,4-pentadien-1-ol with four related alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source of Data
This compound C₆H₁₀O 98.14 Conjugated diene, primary hydroxyl group
3-Methyl-1-pentanol C₆H₁₄O 102.17 Saturated primary alcohol
3-Methyl-1-penten-4-yn-3-ol C₆H₈O 96.13 Triple bond at position 4, tertiary alcohol
3-Methyl-3-butene-2-ol C₅H₁₀O 86.13 Shorter chain, allylic alcohol
3-Methylpentan-2-ol C₆H₁₄O 102.17 Saturated secondary alcohol
Key Observations:
  • Unsaturation vs. Saturation: this compound’s conjugated diene system distinguishes it from saturated analogs like 3-Methyl-1-pentanol. This structure likely enhances its reactivity in electrophilic additions or polymerizations.
  • Functional Group Position : Compared to 3-Methylpentan-2-ol (a secondary alcohol), the primary hydroxyl group in this compound may influence solubility and hydrogen-bonding interactions .

Physical and Chemical Properties

Limited data on this compound’s physical properties (e.g., boiling point, density) are available in the provided evidence. However, comparisons can be inferred from related compounds:

  • 3-Methyl-1-pentanol: Boiling point ~310°C, density 1.1 g/cm³, refractive index 9.65 .

The dienol’s conjugated system may lower its boiling point relative to saturated analogs due to reduced van der Waals interactions.

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